molecular formula C10H21N3O B11794387 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

Cat. No.: B11794387
M. Wt: 199.29 g/mol
InChI Key: VGXXHJUNNFSUOF-GKAPJAKFSA-N
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Description

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide is a complex organic compound with a unique structure that includes an amide group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization to introduce the amino and amide groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Formation of the Amide Group: Amide bond formation through reactions between carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, hydroxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

    N-methylpropanamide: Lacks the pyrrolidine ring.

    2-methylpropanamide: Different substitution pattern on the amide group.

Uniqueness

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

VGXXHJUNNFSUOF-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)N(C)C[C@@H]1CCCN1C)N

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C)N

Origin of Product

United States

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